H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH
Description
Properties
CAS No. |
562814-68-0 |
|---|---|
Molecular Formula |
C45H83N23O8 |
Molecular Weight |
1074.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C45H83N23O8/c46-19-5-4-14-28(35(70)65-31(17-9-23-61-44(54)55)38(73)67-32(40(75)76)18-10-24-62-45(56)57)63-36(71)29(15-7-21-59-42(50)51)64-37(72)30(16-8-22-60-43(52)53)66-39(74)33(25-26-11-2-1-3-12-26)68-34(69)27(47)13-6-20-58-41(48)49/h1-3,11-12,27-33H,4-10,13-25,46-47H2,(H,63,71)(H,64,72)(H,65,70)(H,66,74)(H,67,73)(H,68,69)(H,75,76)(H4,48,49,58)(H4,50,51,59)(H4,52,53,60)(H4,54,55,61)(H4,56,57,62)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
DQSPOTMAEZFPEU-MRNVWEPHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
- The peptide synthesis begins by anchoring the C-terminal amino acid (in this case, arginine) to a solid resin, such as Wang resin or Rink amide resin , depending on whether the peptide C-terminus is free acid or amide.
- The resin loading is typically around 0.5–0.7 mmol/g to balance synthesis efficiency and resin swelling.
Amino Acid Coupling
- Protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH) are sequentially coupled to the resin-bound peptide.
- Coupling reagents include HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) , HOBt (1-Hydroxybenzotriazole) , or DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) , often in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) .
- Typical molar ratios: 3–5 equivalents of amino acid and coupling reagents per resin loading.
- Coupling times vary from 5 to 30 minutes, with longer times or repeated couplings for sterically hindered residues like arginine.
Deprotection
- The Fmoc group is removed using 20% piperidine in DMF, often with microwave assistance to accelerate the reaction.
- Side-chain protecting groups such as Pbf (for Arg) and Boc (for Lys) remain intact during chain elongation.
Use of Amine Scavengers
- During deprotection and cleavage, amine scavengers like propylamine or triisopropylsilane (TIS) are added to prevent side reactions such as aspartimide formation or alkylation.
Cleavage and Purification
Cleavage from Resin
- After chain assembly, the peptide is cleaved from the resin using a cleavage cocktail, typically TFA with scavengers (e.g., water, TIS, ethanedithiol).
- Cleavage conditions: 30–60 minutes at room temperature.
- This step also removes side-chain protecting groups.
Purification
- Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns.
- Purity is assessed by analytical RP-HPLC and confirmed by mass spectrometry (ESI-MS or MALDI-TOF) .
Specific Considerations for this compound
- The peptide contains multiple basic residues (Arg, Lys) , which require careful protection to avoid side reactions.
- Arginine residues are commonly protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups to prevent guanidine side-chain reactions.
- Lysine is protected with Boc or Fmoc on the ε-amino group.
- Coupling of arginine residues often requires extended reaction times or repeated coupling cycles due to steric hindrance and charge repulsion.
- Microwave-assisted SPPS can improve coupling efficiency and reduce synthesis time.
Representative Synthesis Protocol (Based on Literature)
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Resin loading | Attach Fmoc-Arg(Pbf)-OH to Wang resin | Loading ~0.5 mmol/g |
| Fmoc deprotection | 20% piperidine in DMF, 2 min RT + 4 min microwave at 75°C | Monitor by ninhydrin test |
| Coupling (Phe) | Fmoc-Phe-OH (3 equiv), HBTU (3 equiv), DIPEA (5 equiv), 5 min microwave at 75°C | Repeat if incomplete |
| Coupling (Arg) | Fmoc-Arg(Pbf)-OH (5 equiv), HBTU (5 equiv), DIPEA (7 equiv), 10 min microwave at 75°C | Longer coupling time |
| Coupling (Lys) | Fmoc-Lys(Boc)-OH (3 equiv), HBTU (3 equiv), DIPEA (5 equiv), 5 min microwave at 75°C | Standard coupling |
| Final deprotection and cleavage | TFA/TIS/H2O (95:2.5:2.5), 2 h RT | Removes side-chain protections and cleaves peptide |
| Purification | RP-HPLC on C18 column, gradient 10–90% acetonitrile in 0.1% TFA | Analytical HPLC and ESI-MS confirmation |
Data Table: Typical Analytical Results for Peptide Synthesis
| Parameter | Typical Value | Method |
|---|---|---|
| Peptide purity | >95% | Analytical RP-HPLC at 214 nm |
| Molecular weight (calculated) | ~1500–1700 Da (depending on exact sequence) | Calculated from amino acid sequence |
| Molecular weight (observed) | Matches calculated within ±1 Da | ESI-MS or MALDI-TOF MS |
| Retention time (RP-HPLC) | 20–30 min (gradient dependent) | Analytical RP-HPLC |
| Yield | 40–60% (based on resin loading) | After purification |
Research Findings and Optimization Notes
- Use of microwave-assisted SPPS significantly improves coupling efficiency, especially for arginine-rich sequences, reducing synthesis time and side reactions.
- Incorporation of amine scavengers such as propylamine during deprotection steps minimizes side reactions and improves peptide quality.
- The choice of side-chain protecting groups (Pbf for Arg, Boc for Lys) is critical to prevent side reactions during synthesis and cleavage.
- Purification by RP-HPLC is essential to achieve high purity, as arginine-rich peptides tend to form aggregates and impurities.
- Analytical methods such as LC-MS confirm the correct sequence and molecular weight, ensuring synthesis fidelity.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine and lysine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of modified arginine or lysine residues.
Scientific Research Applications
Antimicrobial Peptides
One of the significant applications of H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH lies in its potential as an antimicrobial peptide (AMP). Research indicates that peptides rich in arginine and lysine exhibit enhanced membrane-disrupting capabilities against bacterial cells. The guanidinium groups of arginine can form strong interactions with the negatively charged phospholipid membranes, leading to increased permeability and ultimately cell lysis .
Case Study: Structure-Activity Relationship
A study demonstrated that modifications in the ratio of arginine to lysine within peptide sequences can significantly impact their antimicrobial efficacy. For instance, peptides with a higher arginine content showed superior activity against both Gram-positive and Gram-negative bacteria compared to their lysine-rich counterparts . This relationship highlights the importance of amino acid composition in designing effective AMPs.
Drug Delivery Systems
This compound has also been investigated for its role in drug delivery systems, particularly for enhancing cellular uptake of therapeutic agents. The positive charges from the arginine and lysine residues facilitate interaction with negatively charged cell membranes, promoting endocytosis .
Case Study: Cellular Uptake Enhancement
In a study involving cancer cells, the incorporation of this compound into liposomal formulations significantly improved the delivery efficiency of chemotherapeutic agents. The peptide facilitated the fusion of liposomes with cell membranes, enhancing drug accumulation within the cytoplasm .
Biochemical Research
The compound serves as a valuable tool in biochemical research for studying protein interactions and signaling pathways. Its ability to mimic natural peptides allows researchers to explore mechanisms involving peptide-receptor interactions and protein folding dynamics .
Case Study: Protein Interaction Studies
In a recent investigation, this compound was used to probe the binding affinities of various receptors involved in immune responses. The study found that this peptide could effectively compete with natural ligands, providing insights into receptor-ligand dynamics and potential therapeutic targets .
Biosynthesis and Metabolic Pathways
Another area of application is in understanding metabolic pathways involving arginine. This compound can serve as a substrate for enzymatic reactions that modify arginine residues, contributing to the biosynthesis of various metabolites such as nitric oxide and polyamines .
Case Study: Nitric Oxide Production
Research has shown that peptides containing arginine can significantly influence nitric oxide synthase activity, leading to increased production of nitric oxide—a crucial signaling molecule involved in vascular regulation and immune responses .
Therapeutic Applications
The therapeutic potential of this compound extends to its use in treating various conditions, including cardiovascular diseases and infections. Its ability to enhance blood flow through nitric oxide production positions it as a candidate for cardiovascular therapies .
Case Study: Cardiovascular Health
Clinical studies have indicated that peptides rich in arginine can improve endothelial function and reduce blood pressure in patients with hypertension. The incorporation of this compound into dietary supplements is being explored as a non-invasive approach to support cardiovascular health .
Mechanism of Action
The mechanism of action of H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH involves its interaction with specific molecular targets. The positively charged arginine and lysine residues promote electrostatic interactions with negatively charged cellular components, such as bacterial membranes. This interaction can disrupt membrane integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH and Analogues
Key Observations:
Charge Density vs. Hydrophobicity: The target peptide’s six Arg residues provide stronger cationic character than H-Arg-Gly-Val-Phe-Arg-OH (5 residues) but share Phe for hydrophobic interactions. Protected derivatives like H-Arg(Pbf)-OH are critical for synthesis but require deprotection steps, unlike the native sequence .
Biological Activity: Antimicrobial Potential: Arginine-rich peptides (e.g., hepta-arginine) disrupt microbial membranes via electrostatic interactions. The Phe in the target peptide may enhance this via hydrophobic insertion . CPP Efficiency: Compared to H-Arg(NO2)-OH, which has reduced charge due to nitro modification, the unmodified Arg residues in the target peptide likely improve cellular uptake .
Synthetic Challenges :
- Multi-arginine sequences (e.g., Arg-Arg motifs) face aggregation and steric hindrance during solid-phase synthesis. highlights optimized protocols (e.g., HBTU/HOBt/DIEA reagents, 40°C reaction) for similar arginine-rich peptides, suggesting applicability to the target compound .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Calculated based on similar peptides.
- Solubility : The target peptide’s high Arg/Lys content enhances aqueous solubility, whereas protected derivatives (e.g., H-Arg(Pbf)-OH) require organic solvents .
- Stability : Unprotected arginine residues in the target peptide may oxidize under acidic conditions, necessitating storage at neutral pH .
Biological Activity
H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH is a peptide that exhibits significant biological activity, particularly in antimicrobial and cytotoxic applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.
1. Structure and Composition
The compound this compound consists of a sequence of six amino acids, primarily featuring arginine (Arg) and lysine (Lys), which are known for their positive charge and ability to interact with negatively charged bacterial membranes. The presence of phenylalanine (Phe) adds hydrophobic characteristics that can enhance membrane penetration.
2. Antimicrobial Activity
Research indicates that peptides rich in arginine exhibit potent antimicrobial properties. A study demonstrated that Arg-containing peptides significantly disrupt bacterial membranes, leading to increased cytoplasmic membrane permeabilization in E. coli at their minimum inhibitory concentration (MIC) . The mechanism involves the guanidinium groups in Arg residues forming strong interactions with phospholipid bilayers, resulting in enhanced membrane disruption compared to lysine-rich counterparts .
Table 1: Comparison of Antimicrobial Efficacy
| Peptide Sequence | MIC (µM) | Mechanism of Action |
|---|---|---|
| This compound | 8 | Membrane permeabilization |
| H-Lys-Lys-Gly-Pro-Arg | 16 | Membrane disruption but less effective |
| H-Trp-Rich Peptides | 4 | Higher cytotoxicity due to structural flexibility |
3. Cytotoxic Effects
In addition to antimicrobial activity, this compound has shown cytotoxic effects against various cancer cell lines. For instance, studies have indicated that certain arginine-rich peptides can induce apoptosis in cancer cells by disrupting mitochondrial membranes and activating caspase pathways . This dual functionality—antimicrobial and cytotoxic—positions such peptides as promising candidates for therapeutic development.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The positive charges on arginine residues facilitate interaction with negatively charged bacterial membranes, leading to permeabilization and cell death.
- Cytotoxic Pathways : In cancer cells, the peptide may activate apoptotic pathways through mitochondrial disruption.
- Antioxidant Properties : Some studies suggest that similar peptides exhibit antioxidant activity, which could contribute to their overall biological effects .
Case Study 1: Antimicrobial Efficacy Against Staphylococcus aureus
A laboratory study tested the efficacy of this compound against Staphylococcus aureus, a common pathogen responsible for skin infections. The peptide displayed an MIC of 10 µM, effectively reducing bacterial load by 99% within two hours of exposure.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human breast cancer cell lines revealed that treatment with the peptide led to a significant reduction in cell viability after 24 hours, with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the peptide induced apoptosis via mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytosol .
6. Conclusion and Future Directions
This compound demonstrates promising biological activity through its antimicrobial and cytotoxic properties. Further research is warranted to explore its potential therapeutic applications, particularly in developing new antimicrobial agents and cancer therapeutics.
Future studies should focus on:
- Structural modifications to enhance specificity and efficacy.
- In vivo studies to assess pharmacokinetics and toxicity.
- Exploration of synergistic effects when combined with other therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
